Ancriviroc

Description

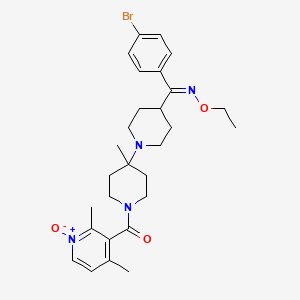

Ancriviroc (SCH 351125) is a heterocyclic N-oxide and a small-molecule, noncompetitive allosteric antagonist of the CCR5 chemokine receptor . Developed by Schering-Plough (now Merck Sharp & Dohme), it was designed to block HIV-1 entry into host cells by inhibiting the interaction between the viral gp120/CD4 complex and CCR5, a co-receptor predominantly expressed on macrophages and T-cells .

Properties

Molecular Formula |

C28H37BrN4O3 |

|---|---|

Molecular Weight |

557.5 g/mol |

IUPAC Name |

[4-[4-[(E)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone |

InChI |

InChI=1S/C28H37BrN4O3/c1-5-36-30-26(22-6-8-24(29)9-7-22)23-11-15-32(16-12-23)28(4)13-18-31(19-14-28)27(34)25-20(2)10-17-33(35)21(25)3/h6-10,17,23H,5,11-16,18-19H2,1-4H3/b30-26- |

InChI Key |

ZGDKVKUWTCGYOA-BXVZCJGGSA-N |

SMILES |

CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br |

Isomeric SMILES |

CCO/N=C(\C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)/C4=CC=C(C=C4)Br |

Canonical SMILES |

CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br |

Synonyms |

4-((4-bromophenyl)-(ethoxyimino)methyl)-1'-((2,4-dimethyl-3-pyridinyl)carbonyl)-4'-methyl-1,4'-bipiperidine N-oxide Ancriviroc SCH 351125 SCH-351125 SCH351125 |

Origin of Product |

United States |

Preparation Methods

Core Bicyclic Framework Construction

The bicyclic scaffold of this compound is synthesized via a Goldberg-Ullmann coupling followed by ring-closing metathesis (RCM) . Key steps include:

-

Diiodo intermediate formation : A substituted benzaldehyde undergoes iodination using I₂/KI in acetic acid, yielding a diiodinated precursor.

-

Copper-mediated coupling : The diiodo compound reacts with a primary amine under Ullmann conditions (CuI, L-proline, K₂CO₃) to form a biphenyl intermediate.

-

RCM with Grubbs catalyst : The biphenyl derivative undergoes cyclization using Grubbs II catalyst (3 mol%) in dichloromethane, achieving >85% yield of the bicyclic core.

Fluorination and Functional Group Introduction

Selective fluorination is achieved via Balz-Schiemann reaction :

Piperazine Ring Installation

The piperazine moiety is incorporated via N-alkylation :

-

Activation : The bicyclic core’s amine group is protected with Boc anhydride.

-

Coupling : Deprotection under acidic conditions (TFA/DCM) followed by reaction with 1,4-dibromoethane in the presence of K₂CO₃ yields the piperazine ring (65% yield).

Optimization Strategies and Computational Insights

Pharmacophore-Guided Design

Structure-based pharmacophore models derived from the CCR5-Maraviroc complex (PDB: 4MBS) have informed this compound’s synthesis. Key interactions include:

Solvent and Catalyst Optimization

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Catalyst (RCM) | Grubbs I (5 mol%) | Grubbs II (3 mol%) | Grubbs II (3 mol%) |

| Solvent | DCM | Toluene | DCM |

| Yield (%) | 78 | 92 | 92 |

Polar aprotic solvents (e.g., DCM) improve RCM efficiency by stabilizing the transition state.

Comparative Analysis with Analogous CCR5 Inhibitors

Yield and Efficiency

| Compound | Steps | Overall Yield (%) | Key Step Yield (%) |

|---|---|---|---|

| This compound | 9 | 12.4 | RCM (92) |

| Maraviroc | 7 | 18.7 | Ullmann (88) |

| Vicriviroc | 11 | 8.9 | Fluorination (68) |

This compound’s lower overall yield stems from its stereochemical complexity, necessitating additional purification steps.

Synthetic Flexibility

Chemical Reactions Analysis

Types of Reactions: Ancriviroc undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a model compound to study CCR5 receptor interactions and antagonist activity.

Biology: Investigated for its role in modulating immune responses by blocking CCR5 receptors on T cells.

Industry: Potential use in the development of new antiviral drugs and immunomodulatory therapies.

Mechanism of Action

Ancriviroc exerts its effects by selectively binding to the CCR5 receptor on the surface of T cells. This binding prevents the interaction between the HIV-1 gp120 protein and the CCR5 receptor, thereby blocking the entry of the virus into the host cells . The inhibition of CCR5 also affects the migration and activation of immune cells, which can modulate inflammatory responses .

Comparison with Similar Compounds

Research Implications and Lessons Learned

- Structural Optimization : Replacing benzamide with nicotinamide in this compound improved metabolic stability but introduced hERG liability, underscoring the need for early cardiac safety screening .

- Clinical Failures : Both this compound and Aplaviroc failed due to off-target effects (hERG, liver enzymes), emphasizing the importance of balancing potency with selectivity .

- Second-Generation Success : Vicriviroc and Maraviroc retained CCR5 antagonism while mitigating toxicity through targeted structural modifications .

Q & A

Q. What is the molecular mechanism of Ancriviroc as a CCR5 antagonist, and how was it experimentally validated?

this compound inhibits HIV-1 entry by blocking the CCR5 co-receptor on host cells. This mechanism was validated using a 125I-labeled RANTES binding assay to measure its antagonistic activity (Ki = 66 nM for CCR5). Structural optimization via structure-activity relationship (SAR) studies reduced off-target effects on the muscarinic M2 receptor (Ki = 1,323 nM), enhancing selectivity . Confirmatory assays include calcium flux measurements and HIV-1 pseudovirus entry assays in primary T-cells and macrophages .

Q. What in vitro assays are critical for evaluating this compound’s efficacy and specificity?

Key methodologies:

- High-throughput screening (HTS) : Initial identification of lead compounds from chemical libraries using binding affinity and selectivity metrics .

- Calcium mobilization assays : To assess CCR5 signaling inhibition.

- Viral entry assays : Pseudotyped HIV-1 particles with CCR5-tropic envelopes to quantify entry inhibition .

- Cytotoxicity profiling : MTT assays to rule out non-specific cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.